Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide
Description
Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide (CAS: MFCD22549338) is a potassium trifluoroborate salt featuring a phenyl ring substituted with chlorine at position 3 and a hydroxyl group at position 5. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boron-containing intermediate. Its molecular formula is C₆H₃BClF₃KO, with a purity of 96% .
Properties
IUPAC Name |
potassium;(3-chloro-5-hydroxyphenyl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3O.K/c8-5-1-4(7(9,10)11)2-6(12)3-5;/h1-3,12H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQMTSYOACSEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Cl)O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Borylation of 3-Chloro-5-Hydroxyphenyl Precursors
A direct approach involves Miyaura borylation of halogenated phenolic derivatives. For example, 3-chloro-5-bromophenol can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the corresponding boronic acid. Subsequent treatment with KHF₂ in aqueous methanol yields the trifluoroborate salt:
Key challenges include:
-
Competing hydroxyl group reactivity : The phenolic -OH may coordinate with the palladium catalyst, necessitating protective strategies.
-
Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for boronic acid stability.
Protection-Deprotection Strategies for Phenolic Hydroxyl Groups
Silyl Ether Protection
Temporary protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether enables smoother borylation. The sequence involves:
-
Protection :
-
Borylation :
Reported yields for analogous reactions range from 70–85%.
-
Deprotection and Trifluoroborate Formation :
Treatment with tetrabutylammonium fluoride (TBAF) removes the TBS group, followed by KHF₂ addition:
Alternative Routes via Halogen Exchange
Chlorination of Hydroxyphenylboronic Acids
Starting from 3-bromo-5-hydroxyphenylboronic acid, chlorination via Ullmann-type coupling or electrophilic substitution introduces the chloro substituent:
This method avoids multi-step protection but requires precise control over reaction conditions to prevent boronic acid decomposition.
Reaction Optimization and Yield Data
Comparative analysis of similar syntheses reveals critical parameters:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, B₂Pin₂, DMF, 80°C | 78–85 | |
| Trifluoroborate formation | KHF₂, MeOH/H₂O, RT | 90–95 | |
| Deprotection | TBAF, THF, 0°C to RT | 88–92 |
Notes :
-
Elevated temperatures (>100°C) during chlorination reduce boronic acid stability.
-
Anhydrous conditions are critical for borane dimethylsulfide-mediated reductions.
Structural and Stability Considerations
The 3-chloro-5-hydroxyphenyl moiety imposes unique steric and electronic effects:
-
Hydrogen bonding : The hydroxyl group forms intramolecular hydrogen bonds with the trifluoroborate, enhancing crystalline stability.
-
Solubility : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves readily in DMSO or DMF.
Storage recommendations include:
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., methanol, water).
Conditions: Room temperature to moderate heating, inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action for potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key structural analogs differ in substituent type, position, and electronic effects. The following table summarizes critical comparisons:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (Cl, F): Enhance electrophilicity of the boronate, facilitating transmetallation in Suzuki reactions. For example, the 3-Cl substituent in the target compound activates the aryl ring, improving coupling efficiency compared to non-halogenated analogs .
- Hydroxyl Group : The 5-OH substituent increases solubility in polar solvents (e.g., water/THF mixtures), enabling reactions under mild conditions. However, it may necessitate protection during synthesis to prevent side reactions .
- Methoxy vs. Hydroxy : Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide lacks hydrogen-bonding capability, reducing hygroscopicity but limiting post-functionalization options compared to the hydroxylated analog .
Research Findings and Data
Comparative Performance in Suzuki-Miyaura Coupling
A study using methyl 3-phenyl-5-(trifluoroboranyl)thiophene-2-carboxylate (similar to the target compound) achieved 51% yield in coupling with 2-bromothiazole, highlighting the efficiency of trifluoroborates in heterocyclic synthesis . In contrast, methoxy-substituted analogs often require harsher conditions due to reduced electrophilicity .
Stability Under Hygroscopic Conditions
The hydroxyl group in this compound necessitates storage under inert conditions to prevent moisture absorption, whereas fluorinated derivatives (e.g., 3-Cl-5-F) are more stable under ambient conditions .
Biological Activity
Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide, with the chemical formula C6H5BF3K and CAS number 153766-81-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 184.01 g/mol
- Solubility : Soluble in water with a solubility of approximately 0.0601 mg/ml.
- Log P (octanol-water partition coefficient) : 2.78, indicating moderate lipophilicity.
The compound features a trifluoroborate group which is known to enhance reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis .
1. Antiinflammatory Properties
Research indicates that potassium trifluoroborates, including this compound, may exhibit anti-inflammatory effects. A study highlighted the compound's potential as an Mth1 inhibitor for treating inflammatory and autoimmune conditions . This suggests that the compound could modulate immune responses, possibly by inhibiting pathways involved in inflammation.
2. Immunomodulatory Effects
The compound has been investigated for its immunomodulatory properties. Trifluoroborate derivatives are often used in drug development for conditions requiring modulation of immune responses. The unique structure of this compound may contribute to its efficacy in this area, possibly through interactions with specific receptors or enzymes involved in immune signaling pathways .
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study evaluated the effectiveness of this compound in a murine model of inflammation. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound compared to controls. This suggests its potential utility in developing anti-inflammatory therapies.
Case Study 2: Use in Drug Synthesis
The compound has been utilized as a key intermediate in the synthesis of various pharmaceutical agents due to its ability to facilitate Csp2–Csp2 bond formation under mild conditions. This property enhances the development of new drugs targeting inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to decreased production of inflammatory mediators.
- Receptor Modulation : It could interact with immune receptors, altering signaling pathways that lead to inflammation.
Comparative Biological Activity Table
Q & A
Q. What are the recommended synthetic routes for Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide?
The synthesis typically involves:
- Directed ortho-metalation : Use a strong base (e.g., n-BuLi or LDA) to deprotonate the aryl substrate.
- Boron introduction : React with triisopropyl borate or similar boronating agents.
- Fluoridation : Treat with KHF₂ to form the trifluoroborate salt.
- Purification : Isolate via recrystallization or column chromatography. This method aligns with protocols for structurally related potassium trifluoroborates .
Q. What safety precautions are critical for handling this compound?
Key precautions include:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as irritant ).
- Storage : Keep in anhydrous, inert conditions (argon/vacuum) at 2–8°C to mitigate hydrolysis .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Single-crystal analysis : Confirm boron coordination geometry and aryl substituent positions.
- Refinement tools : SHELX programs (e.g., SHELXL) refine data, addressing thermal motion or disorder in the borate group .
- Low-temperature data collection : Reduces thermal artifacts (e.g., 100 K) .
Q. How does the hydroxyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Electronic effects : The -OH group activates the aryl ring via electron donation, enhancing oxidative addition to palladium catalysts.
- Steric considerations : Hydrogen bonding with solvents or bases may stabilize transition states.
- Experimental validation : Compare coupling efficiency with deoxygenated analogs (e.g., 3-chloro-5-methoxyphenyl derivatives) .
Q. How should researchers address discrepancies in reported hydrolytic stability?
- Controlled stability assays : Monitor decomposition via ¹⁹F NMR under varying pH, temperature, and humidity.
- Comparative studies : Evaluate stability against structurally similar trifluoroborates (e.g., 2,6-difluorophenyl derivatives ).
- Mitigation strategies : Use desiccants, anhydrous solvents, or stabilizing ligands (e.g., crown ethers).
Methodological Recommendations
- Characterization : Combine ¹H/¹³C/¹⁹F NMR, elemental analysis, and X-ray crystallography for structural confirmation.
- Reactivity studies : Optimize cross-coupling conditions (catalyst loading, solvent, base) using design-of-experiments (DoE) approaches.
- Contradiction resolution : Replicate conflicting studies with standardized protocols to isolate variables (e.g., oxygen/moisture levels).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
